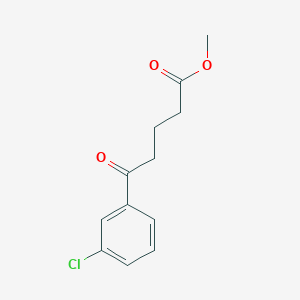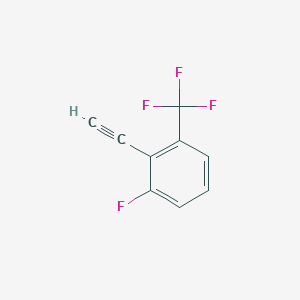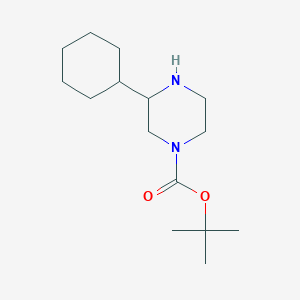
1-Boc-3-cyclohexyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Boc-3-cyclohexyl-piperazine, also known as tert-butyl 3-cyclohexyl-1-piperazinecarboxylate, is a chemical compound with the molecular formula C15H28N2O2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a cyclohexyl group attached to the piperazine ring. This compound is widely used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .
Preparation Methods
The synthesis of 1-Boc-3-cyclohexyl-piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives: The initial step involves the cyclization of 1,2-diamine derivatives with sulfonium salts.
Boc protection: The next step involves the protection of the piperazine nitrogen atoms using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and purity. These methods may include the use of advanced catalysts and reaction conditions to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
1-Boc-3-cyclohexyl-piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, bases such as triethylamine or sodium hydroxide, and catalysts such as palladium or platinum . The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted piperazine derivatives .
Scientific Research Applications
1-Boc-3-cyclohexyl-piperazine has numerous applications in scientific research, including:
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Medicine: The compound is used in medicinal chemistry to develop new drugs with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Boc-3-cyclohexyl-piperazine involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Boc-3-cyclohexyl-piperazine can be compared with other similar compounds, such as:
1-Boc-piperazine: This compound lacks the cyclohexyl group and is used as a precursor in the synthesis of various piperazine derivatives.
3-cyclohexyl-piperazine: This compound lacks the Boc protecting group and is used in the synthesis of bioactive molecules.
N-Boc-piperazine: This compound has a similar structure but with different substituents on the piperazine ring.
The uniqueness of this compound lies in its combination of the Boc protecting group and the cyclohexyl group, which provides distinct reactivity and versatility in synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3-cyclohexylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-9-16-13(11-17)12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDQEBDGNCFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
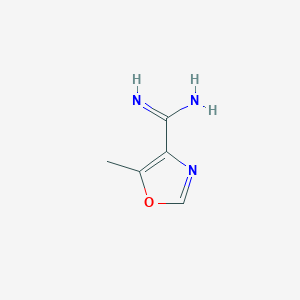
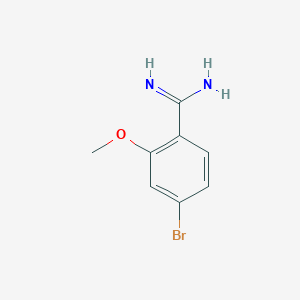
![2-Oxaspiro[3.3]heptan-6-amine](/img/structure/B7968105.png)
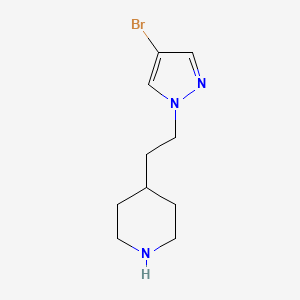
![tert-Butyl 7-oxo-9-oxa-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B7968131.png)
![Tert-butyl 3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B7968135.png)
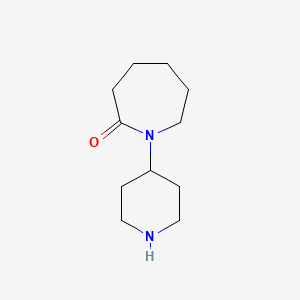
![2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7968146.png)
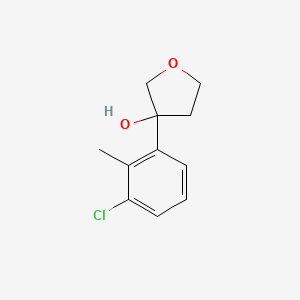
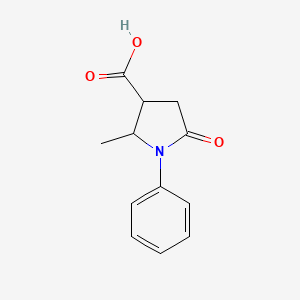
![N,N-Dimethyl-4-[(propan-2-yl)sulfanyl]aniline](/img/structure/B7968163.png)
